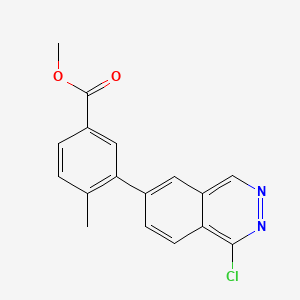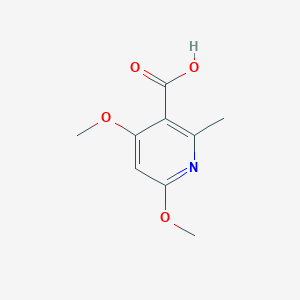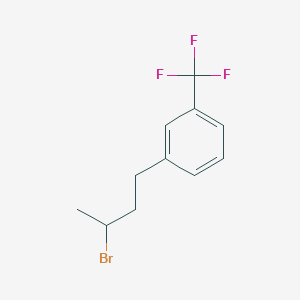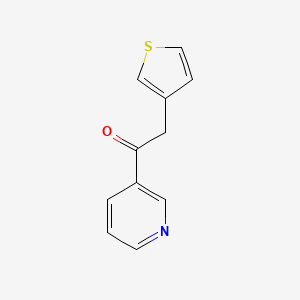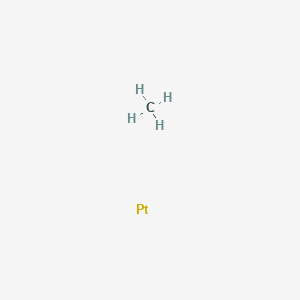
Platinum carbon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of platinum charcoal typically involves the impregnation of activated carbon with a platinum precursor, such as chloroplatinic acid. The process includes the following steps :
Dissolution: Chloroplatinic acid is dissolved in water.
Impregnation: Activated carbon is added to the solution, allowing the platinum precursor to adsorb onto the carbon surface.
Reduction: The impregnated carbon is then treated with a reducing agent, such as hydrazine hydrate, to convert the platinum precursor to metallic platinum.
Drying: The resulting platinum charcoal is filtered, washed, and dried.
Industrial Production Methods: In industrial settings, the preparation of platinum charcoal may involve additional steps to ensure uniform distribution and optimal loading of platinum on the carbon support. Techniques such as ultrasonic spray pyrolysis and microwave irradiation can be used to enhance the properties of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum carbon is known for its catalytic properties and is involved in various types of reactions, including:
Hydrogenation: Reduction of carbonyl compounds, nitro compounds, and nitriles to produce alcohols, amines, and saturated hydrocarbons.
Oxidation: Oxidation of alcohols to aldehydes and ketones.
Hydrosilylation: Formation of silicon-carbon bonds by adding silicon hydrides to alkenes and alkynes.
Common Reagents and Conditions:
Hydrogenation: Typically conducted under hydrogen gas at elevated pressures and temperatures.
Oxidation: Often performed using oxygen or air as the oxidant, sometimes in the presence of additional co-catalysts.
Hydrosilylation: Requires silicon hydrides and is usually carried out at moderate temperatures.
Major Products:
Hydrogenation: Alcohols, amines, and saturated hydrocarbons.
Oxidation: Aldehydes and ketones.
Hydrosilylation: Silicon-carbon bonded compounds.
Applications De Recherche Scientifique
Platinum carbon has a wide range of applications in scientific research, including :
Chemistry: Used as a catalyst in organic synthesis for hydrogenation, oxidation, and hydrosilylation reactions.
Biology: Employed in the study of enzyme mimetics and biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in fuel cells, particularly direct methanol fuel cells, due to its excellent electrocatalytic properties.
Mécanisme D'action
The catalytic activity of platinum charcoal is attributed to the high surface area of activated carbon, which provides a large number of active sites for reactions to occur. Platinum atoms on the carbon surface facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates . The specific mechanism varies depending on the reaction type but generally involves the formation of intermediate species on the platinum surface, which then undergo further transformation to yield the final products.
Comparaison Avec Des Composés Similaires
Palladium on carbon: Another widely used catalyst with similar applications in hydrogenation and oxidation reactions.
Rhodium on carbon: Known for its effectiveness in hydrogenation and hydroformylation reactions.
Ruthenium on carbon: Used in hydrogenation and Fischer-Tropsch synthesis.
Uniqueness: Platinum carbon is unique due to its high catalytic activity and stability under a wide range of reaction conditions. It is particularly valued for its ability to catalyze reactions at lower temperatures and pressures compared to other metal catalysts .
Propriétés
Formule moléculaire |
CH4Pt |
|---|---|
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
methane;platinum |
InChI |
InChI=1S/CH4.Pt/h1H4; |
Clé InChI |
VCRYGHPVKURQMM-UHFFFAOYSA-N |
SMILES canonique |
C.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


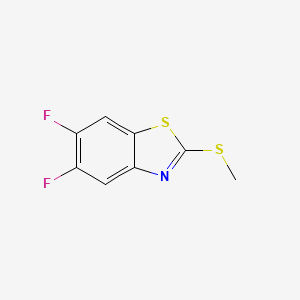
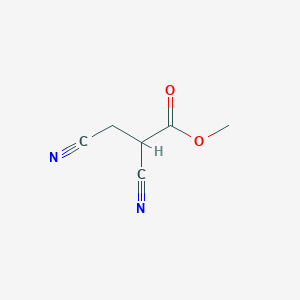
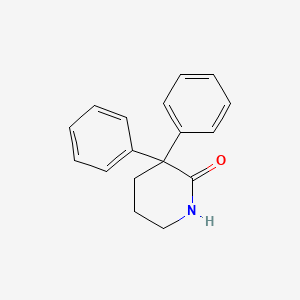
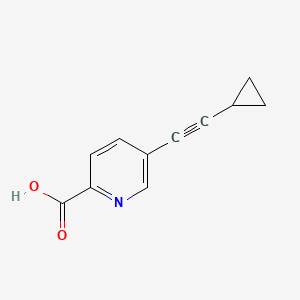
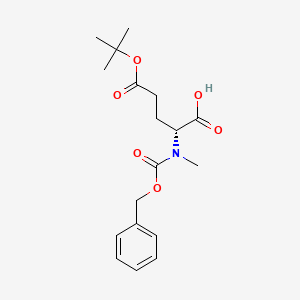
![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)
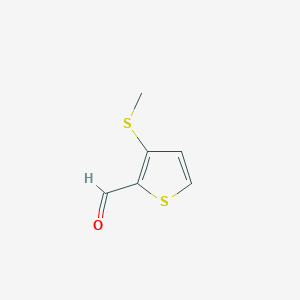
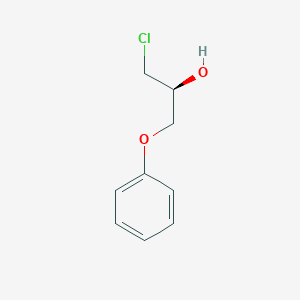
![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)
![7-Chloro-2-(methylthio)thieno[3,2-b]pyridine](/img/structure/B8584945.png)
